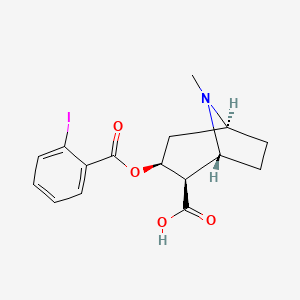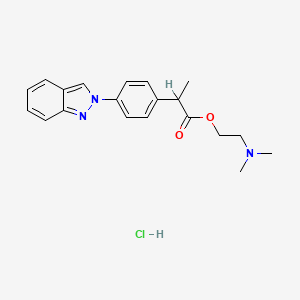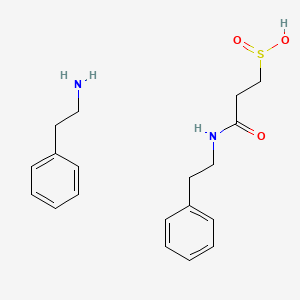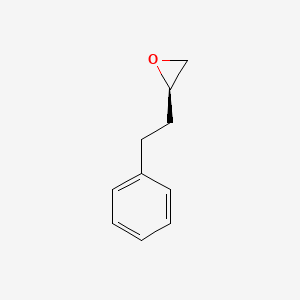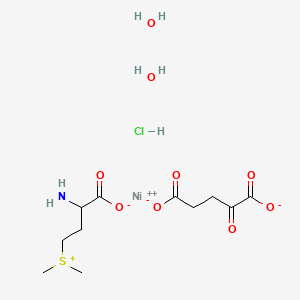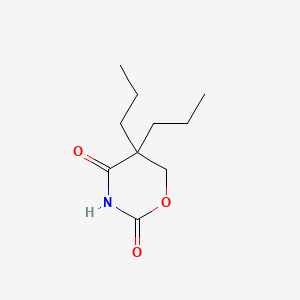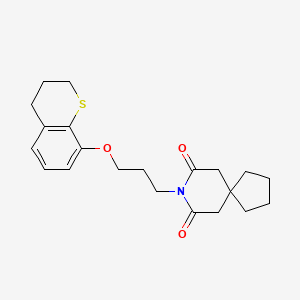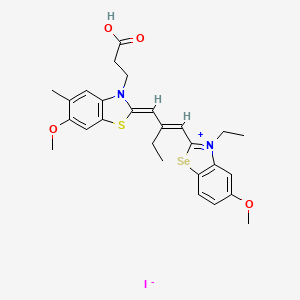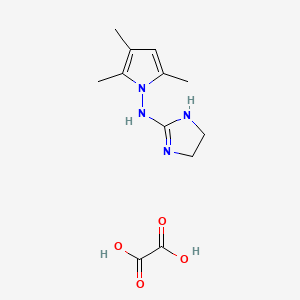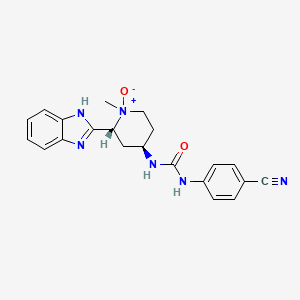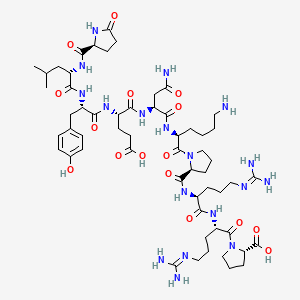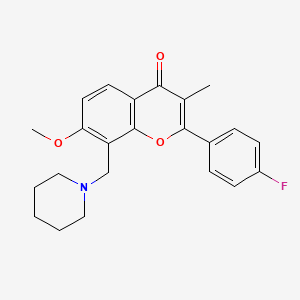
Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavone derivative. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of flavones typically involves the cyclization of 2’-hydroxychalcones. For the synthesis of 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone, a common approach is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and allows for the introduction of various substituents on the flavone skeleton. The reaction conditions often involve the use of oxidants and additives to facilitate the cyclization process.
Industrial Production Methods
Industrial production of flavones, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the palladium(II)-catalyzed method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones.
Reduction: Reduction of the carbonyl group to form flavanols.
Substitution: Introduction of different substituents on the flavone ring.
Common Reagents and Conditions
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include different flavone derivatives with varying biological activities
科学的研究の応用
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with various cancers . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone
- Tetra methoxy flavone
Uniqueness
The presence of the piperidinomethyl group in 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone distinguishes it from other flavone derivatives. This modification enhances its solubility, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development .
特性
CAS番号 |
86073-58-7 |
|---|---|
分子式 |
C23H24FNO3 |
分子量 |
381.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C23H24FNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |
InChIキー |
DCJJYIMYIJXFPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



